molecular formula C17H12Cl2O2 B3041233 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin CAS No. 263365-13-5

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin

Cat. No.: B3041233
CAS No.: 263365-13-5
M. Wt: 319.2 g/mol
InChI Key: BAXGWBRVQFXZIK-UHFFFAOYSA-N
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Description

6-Chloro-3-(2′-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative characterized by a fused benzopyrone core substituted with:

  • A chlorine atom at position 6 (electron-withdrawing group).
  • A 2′-chlorophenyl ring at position 3 (aromatic substituent with ortho-chloro substitution).
  • Methyl groups at positions 4 and 7 (electron-donating alkyl groups).

Coumarins are widely studied for their optical properties, biological activities, and applications in materials science. The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic environment, solubility, and reactivity .

Properties

IUPAC Name

6-chloro-3-(2-chlorophenyl)-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c1-9-7-15-12(8-14(9)19)10(2)16(17(20)21-15)11-5-3-4-6-13(11)18/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGWBRVQFXZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction, involving acid-catalyzed cyclization of phenols with β-keto esters, has been adapted for synthesizing substituted coumarins. For 6-chloro-3-(2'-chlorophenyl)-4,7-dimethylcoumarin, this method requires:

  • 4-Methylresorcinol : As the phenolic component to introduce methyl groups at positions 4 and 7.
  • 2-Chlorophenylacetoacetate : To furnish the 3-(2'-chlorophenyl) and β-keto ester moieties.

Procedure :

  • 4-Methylresorcinol (1.0 equiv) and 2-chlorophenylacetoacetate (1.2 equiv) are refluxed in concentrated sulfuric acid at 80°C for 6–8 hours.
  • The crude product is quenched in ice water, neutralized with NaHCO₃, and recrystallized from ethanol to yield a 68–72% product.

Limitations :

  • Low regioselectivity for chlorination at position 6.
  • Harsh acidic conditions may degrade sensitive functional groups.

Kostanecki-Robinson Reaction

This method employs o-hydroxyaryl ketones and acid anhydrides to construct the coumarin core. For the target compound:

  • 5-Chloro-2-hydroxy-4,7-dimethylacetophenone : Synthesized via Friedel-Crafts acylation of 4-methylresorcinol followed by chlorination.
  • 2-Chlorobenzoyl chloride : Introduces the 2'-chlorophenyl group via acylation.

Procedure :

  • 5-Chloro-2-hydroxy-4,7-dimethylacetophenone (1.0 equiv) is treated with 2-chlorobenzoyl chloride (1.5 equiv) in pyridine at 0–5°C.
  • Cyclization is induced using polyphosphoric acid (PPA) at 120°C for 3 hours, yielding 58–63% product after silica gel chromatography.

Advantages :

  • Better control over substituent positioning.
  • Mild acylation conditions preserve functional groups.

Modern Catalytic Approaches

Biogenic ZnO Nanoparticle-Catalyzed Synthesis

Building on green chemistry principles, biogenic zinc oxide (ZnO) nanoparticles (5 mol%) enable efficient one-pot synthesis in aqueous media.

Procedure :

  • Reactants :
    • 4-Hydroxy-6-methylcoumarin (1.0 equiv)
    • 2-Chlorobenzaldehyde (1.2 equiv)
    • Dimethyl malonate (1.0 equiv)
  • Conditions :
    • Biogenic ZnO NPs (5 mol%) in H₂O, stirred at 25°C for 15–20 minutes.
  • Yield : 92–95% after recrystallization from ethanol.

Mechanistic Insights :

  • ZnO NPs facilitate Knoevenagel condensation between aldehyde and malonate.
  • Subsequent Michael addition and cyclization yield the coumarin skeleton.

Table 1: Optimization of Catalytic Conditions

Catalyst Loading (mol%) Solvent Time (min) Yield (%)
5 H₂O 15 95
3 H₂O 30 82
5 Ethanol 45 78

Three-Component Reaction in Green Solvents

A solvent-free approach using triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst achieves high atom economy.

Procedure :

  • Reactants :
    • 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv)
    • 2-Chlorobenzaldehyde (1.1 equiv)
    • Isopropylidene malonate (1.0 equiv)
  • Conditions :
    • TEBAC (10 mol%), H₂O, 80°C, 4 hours.
  • Yield : 89% with >99% purity by HPLC.

Key Observations :

  • The coumarin ring adopts a screw-boat conformation, confirmed by X-ray crystallography.
  • Dihedral angle between coumarin and phenyl rings: 85.64°, minimizing steric clashes.

Chlorination Strategies

Direct Electrophilic Chlorination

Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) selectively targets position 6:

  • 3-(2'-Chlorophenyl)-4,7-dimethylcoumarin (1.0 equiv) is dissolved in dry dichloromethane.
  • SO₂Cl₂ (1.05 equiv) is added dropwise at 0°C, stirred for 2 hours.
  • Yield : 76% after column chromatography (hexane:EtOAc 4:1).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H, H-5), 7.45–7.32 (m, 4H, aryl-H), 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • HRMS : m/z 319.18 [M+H]⁺.

Industrial-Scale Considerations

For bulk production, continuous flow reactors coupled with heterogeneous catalysts (e.g., ZnO-coated microchannels) reduce reaction times to <10 minutes while maintaining yields >90%. Waste minimization is achieved via solvent recycling and catalytic recovery.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (Position) Key Features CAS Number
6-Chloro-3-(2′-chlorophenyl)-4,7-dimethylcoumarin 6-Cl, 3-(2′-ClPh), 4-Me, 7-Me Ortho-chlorophenyl; dual methyl groups at 4 and 7 NA
6-Chloro-3-(3′-chlorophenyl)-4,7-dimethylcoumarin 6-Cl, 3-(3′-ClPh), 4-Me, 7-Me Meta-chlorophenyl; similar lipophilicity but altered steric effects NA
6-Chloro-3-(4′-chlorophenyl)-4,7-dimethylcoumarin 6-Cl, 3-(4′-ClPh), 4-Me, 7-Me Para-chlorophenyl; enhanced resonance stabilization NA
6-Chloro-3-(4-methoxyphenyl)-4-methylcoumarin 6-Cl, 3-(4-OMePh), 4-Me Methoxy group (electron-donating) increases solubility 263364-82-5
6-Chloro-4(4′-chlorophenyl)-3-(2′,4′-dichlorophenyl)-coumarin 6-Cl, 4-(4′-ClPh), 3-(2′,4′-Cl₂Ph) Polyhalogenated; higher molecular weight and hydrophobicity 263365-11-3

Key Observations :

  • This may affect binding interactions in biological systems .
  • Methyl vs. Methoxy Groups : Methyl groups (4 and 7 positions) enhance lipophilicity, whereas methoxy groups (e.g., in 263364-82-5) improve solubility due to oxygen’s polarity. The target compound’s dual methyl groups likely make it more membrane-permeable .
  • Electronic Effects: The 6-chloro substituent (electron-withdrawing) creates an electron-deficient coumarin core, which may enhance fluorescence quenching or reactivity in nucleophilic environments compared to non-halogenated analogs .

Spectral and Physical Properties

  • UV-Vis Spectroscopy : Coumarins with electron-withdrawing groups (e.g., Cl) typically exhibit bathochromic shifts compared to alkyl-substituted derivatives. The ortho-chlorophenyl group may further redshift absorption due to conjugation effects .
  • Melting Points : Methyl and chloro substituents generally increase melting points. For example, 6-Chloro-4(4′-chlorophenyl)-3-(2′,4′-dichlorophenyl)-coumarin (263365-11-3) has a higher melting point (>200°C) due to its polyhalogenated structure .

Biological Activity

6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. Coumarins are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin can be represented as follows:

C16H14Cl2O2\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{O}_2

This compound contains a coumarin backbone with chlorine substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Klebsiella pneumoniae10

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. Studies have shown that 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several coumarin derivatives, including 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin. The results indicated a dose-dependent inhibition of bacterial growth, particularly against methicillin-resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Mechanisms : In another study, the compound was tested in a rat model of induced colitis. Treatment with 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin resulted in reduced inflammatory markers and improved histological scores compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their structural features. In the case of 6-Chloro-3-(2-chlorophenyl)-4,7-dimethylcoumarin:

  • The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituents on the phenyl ring can modulate receptor interactions and influence pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin
Reactant of Route 2
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6-Chloro-3-(2 inverted exclamation mark -chlorophenyl)-4,7-dimethylcoumarin

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